molecular formula C12H18N2O2 B3027933 [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine CAS No. 1439896-82-8

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Cat. No.: B3027933
CAS No.: 1439896-82-8
M. Wt: 222.28
InChI Key: OHSNMEBKDIKMJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a chemical compound with the molecular formula C12H18N2O2 . This methanamine-substituted oxane derivative features a 6-methoxypyridin-2-yl moiety, a structural motif commonly investigated in medicinal chemistry for its potential as a versatile building block in the synthesis of more complex molecules. Compounds within this chemical class, particularly isoxazolo-pyridine derivatives, have been studied for their binding activity to GABA-A receptors . This suggests that this compound may hold significant research value as a key intermediate or precursor in the development of central nervous system (CNS) targeted therapeutics, potentially for conditions such as cognitive disorders . Researchers exploring structure-activity relationships (SAR) in neuropharmacology may find this compound particularly useful. The primary amine functional group offers a reactive handle for further functionalization, such as amide bond formation or reductive amination, enabling its incorporation into diverse compound libraries. This product is intended For Research Use Only and is not for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use, as related pyridine-methanamine compounds can pose hazards such as acute toxicity, skin irritation, and specific target organ toxicity upon single exposure .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(6-methoxypyridin-2-yl)oxan-4-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-15-11-4-2-3-10(14-11)12(9-13)5-7-16-8-6-12/h2-4H,5-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSNMEBKDIKMJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)C2(CCOCC2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182520
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439896-82-8
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439896-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Pyran-4-methanamine, tetrahydro-4-(6-methoxy-2-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine typically involves the following steps:

    Formation of the Methoxypyridine Ring: The methoxypyridine ring can be synthesized through a series of reactions starting from pyridine. Methoxylation of pyridine is achieved using methanol and a suitable catalyst under controlled conditions.

    Formation of the Oxan-4-ylmethanamine Moiety: The oxan-4-ylmethanamine moiety is synthesized by reacting an appropriate oxane derivative with methanamine under specific conditions.

    Coupling Reaction: The final step involves coupling the methoxypyridine ring with the oxan-4-ylmethanamine moiety using a coupling agent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the methoxypyridine ring or the oxan-4-ylmethanamine moiety are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.

Major Products:

    Oxidation Products: Oxidized derivatives of the methoxypyridine ring or the oxan-4-ylmethanamine moiety.

    Reduction Products: Reduced forms of the compound, often leading to the formation of secondary amines or alcohols.

    Substitution Products: Compounds with substituted functional groups on the methoxypyridine ring or the oxan-4-ylmethanamine moiety.

Scientific Research Applications

Chemistry:

    Catalysis: The compound is used as a catalyst in various organic reactions due to its unique structure and reactivity.

    Drug Synthesis: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Biology:

    Biochemical Studies: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

Industry:

    Material Science: The compound is used in the development of advanced materials with specific properties, such as conductivity or biocompatibility.

Mechanism of Action

The mechanism of action of [4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine ring and the oxan-4-ylmethanamine moiety contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of tetrahydropyran-linked pyridinylmethanamine derivatives. Below is a detailed comparison with key analogs, highlighting differences in substituent placement, physicochemical properties, and applications.

Substituent Position Variations on the Pyridine Ring

2.1.1. [4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439896-53-3)
  • Structural Difference : The methoxy group (-OCH₃) at the 6-position of pyridine is replaced with a methyl group (-CH₃).
  • Status : Discontinued by CymitQuimica, limiting its availability for research .
2.1.2. [4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439900-62-5)
  • Structural Difference : Methoxy group shifted to the 5-position of pyridine.
  • Physicochemical Properties :
    • Molecular Formula: C₁₂H₁₈N₂O₂
    • Molar Mass: 222.28 g/mol
    • Predicted Density: 1.099 g/cm³
    • Predicted pKa: 10.01
  • Impact : Altered electronic distribution may affect solubility and receptor interactions compared to the 6-methoxy analog .
2.1.3. [4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine (CAS: 1439897-95-6)
  • Structural Difference : Methoxy group at the 4-position of pyridine.
  • Synonym: Tetrahydro-4-(4-methoxy-2-pyridinyl)-2H-pyran-4-methanamine.
  • Impact : Steric hindrance near the pyridine nitrogen could influence hydrogen-bonding capabilities .

Variations in Linkage and Core Structure

2.2.1. (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine (CAS: 1248404-56-9)
  • Structural Difference : An ether linkage (-O-) connects the pyran and pyridine rings instead of direct fusion.
  • Molecular Formula : C₁₁H₁₆N₂O₂
  • Molar Mass : 208.26 g/mol
  • Impact : Increased flexibility and altered pharmacokinetics due to the ether bond .
2.2.2. [4-(2-Methylphenoxy)pyridin-2-yl]methanamine (CAS: 81630-84-4)
  • Structural Difference: Pyran ring replaced with a 2-methylphenoxy group.
  • Molecular Formula : C₁₃H₁₄N₂O

Comparative Data Table

Compound Name CAS Number Substituent Position Molecular Formula Molar Mass (g/mol) Key Properties/Status
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine 1439896-82-8 6-OCH₃ C₁₂H₁₈N₂O₂ 222.28 >95% purity; Research use
[4-(5-Methoxypyridin-2-yl)oxan-4-yl]methanamine 1439900-62-5 5-OCH₃ C₁₂H₁₈N₂O₂ 222.28 Predicted pKa: 10.01
[4-(6-Methylpyridin-2-yl)oxan-4-yl]methanamine 1439896-53-3 6-CH₃ C₁₂H₁₈N₂O 206.29 Discontinued
[4-(4-Methoxypyridin-2-yl)oxan-4-yl]methanamine 1439897-95-6 4-OCH₃ C₁₂H₁₈N₂O₂ 222.28 Discontinued
(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-2-yl)methanamine 1248404-56-9 Ether linkage C₁₁H₁₆N₂O₂ 208.26 Commercial availability

Research Implications

  • Structure-Activity Relationships (SAR) : The 6-methoxy group in the parent compound likely enhances electron donation, improving interactions with enzymes like GSK-3β . Shifting the methoxy to the 5-position (CAS: 1439900-62-5) may reduce potency due to misalignment in binding pockets.
  • Toxicity Considerations: Analogs with methyl or phenoxy groups (e.g., CAS: 81630-84-4) may exhibit higher acute toxicity, necessitating stringent safety protocols .
  • Synthetic Challenges : Discontinued analogs (e.g., CAS: 1439896-53-3) highlight difficulties in optimizing substituent positions for stability and yield .

Biological Activity

[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine is a synthetic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Structural Characteristics

The compound features a methoxy-substituted pyridine ring and an oxane moiety, which may enhance its solubility and biological activity. The presence of the methoxy group is particularly significant as it can influence the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The methoxy group enhances binding affinity through hydrogen bonding and π-π interactions, which may modulate pathways related to oxidative stress and signal transduction.

1. Neuropharmacological Effects

Preliminary studies suggest that this compound may exhibit antidepressant-like activity by influencing neurotransmitter levels, particularly serotonin and norepinephrine. Such effects have been noted in structurally similar compounds, indicating a potential for mood regulation.

2. Antimicrobial Properties

The pyridine ring is often associated with antimicrobial activity. Compounds containing pyridine derivatives have shown promise against various bacterial and fungal strains, suggesting that this compound could be explored for its antimicrobial potential.

3. Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.

Case Studies

Several studies have investigated the biological activities of related compounds, shedding light on the potential effects of this compound.

Study 1: Antidepressant Activity

A study examining compounds with similar structures found that they significantly increased serotonin levels in animal models. This suggests that this compound may also exert similar neuropharmacological effects, warranting further investigation into its antidepressant potential.

Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that related pyridine derivatives exhibited strong antibacterial activity against Gram-positive bacteria. This finding supports the hypothesis that this compound could be an effective antimicrobial agent.

Data Tables

Activity TypeCompoundNotable Findings
NeuropharmacologicalSimilar Pyridine DerivativesIncreased serotonin levels; potential antidepressant effects
AntimicrobialPyridine DerivativesStrong antibacterial activity against Gram-positive bacteria
Anti-inflammatoryRelated CompoundsDemonstrated efficacy in reducing inflammation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine
Reactant of Route 2
Reactant of Route 2
[4-(6-Methoxypyridin-2-yl)oxan-4-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.